
2-cyano-N-(2-hydroxyethyl)acetamide
Overview
Description
2-Cyano-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C5H8N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyano group (–CN) and a hydroxyethyl group (–CH2CH2OH) attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-hydroxyethyl)acetamide typically involves the reaction of cyanoacetamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanoacetamide on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-N-(2-carboxyethyl)acetamide.
Reduction: Formation of 2-amino-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-cyclohexylacetamide
- 2-Cyano-N-(2-phenoxyethyl)acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
- 2-Cyano-N-octylacetamide
Uniqueness
Compared to its analogs, 2-cyano-N-(2-hydroxyethyl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications .
Biological Activity
2-Cyano-N-(2-hydroxyethyl)acetamide is a compound that has attracted attention in various fields of research due to its potential biological activity. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 144.13 g/mol
- IUPAC Name : this compound
This compound features a cyano group, an acetamide moiety, and a hydroxyethyl substituent, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-hydroxyethylamine with cyanoacetic acid derivatives. Various methods have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis, which enhance efficiency and reduce environmental impact .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it showed significant growth inhibition in MLL leukemia cells with an IC value of approximately 0.78 μM . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of pathogenic microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting growth, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the European Journal of Chemistry highlighted the compound's effectiveness against specific cancer types. The research focused on its selectivity index (SI), revealing that it has a favorable profile compared to other known anticancer agents .
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated that it could serve as a potential lead compound for developing new antimicrobial therapies .
- Mechanistic Insights : Further investigations into the cellular mechanisms revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis, making it a candidate for combination therapies with existing chemotherapeutics .
Data Summary Table
Q & A
Q. Basic: What are the recommended synthetic routes for 2-cyano-N-(2-hydroxyethyl)acetamide and its derivatives?
Answer:
The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and hydroxyethylamine. For example, derivatives like 2-cyano-N-(1-phenylethyl)acetamide are synthesized via nucleophilic substitution or condensation under controlled conditions (e.g., ethanol, piperidine, 0–5°C for 2 hours) . Advanced routes may use coupling reagents (e.g., DCC) or catalysts (e.g., SHELX for crystallographic validation) to optimize yield and purity .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- 1H NMR : To confirm substituent environments (e.g., δ 3.30 ppm for –CH2–CN groups) .
- Mass Spectrometry (MS) : For molecular ion verification (e.g., m/z 219.25 for derivatives) .
- FT-IR : To identify functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) .
Q. Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?
Answer:
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted hydrolysis of the cyano group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalytic Additives : Piperidine or triethylamine can enhance reaction rates and selectivity .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
- Dose-Response Analysis : Establish EC50/IC50 values using standardized assays (e.g., SR leukemia cell line tests) to compare potency .
- Structural Validation : Confirm compound purity via X-ray crystallography (SHELXL) to rule out impurities affecting results .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., carbonic anhydrase activity) to validate target engagement .
Q. Safety: What precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) .
- Ventilation : Use fume hoods to avoid inhalation of decomposition gases (e.g., HCN under heat) .
- Spill Management : Neutralize residues with activated charcoal and dispose via approved waste facilities .
Q. Advanced: What molecular mechanisms underlie the interaction of this compound with enzymes like carbonic anhydrase?
Answer:
The cyano group acts as a hydrogen bond acceptor, binding to the enzyme’s active site (e.g., Zn²⁺ coordination in carbonic anhydrase), while the acetamide moiety stabilizes interactions via van der Waals forces. Competitive inhibition can be confirmed via kinetic assays (Lineweaver-Burk plots) .
Q. Application: How to design experiments evaluating anticancer activity of derivatives?
Answer:
- Cell Line Screening : Test cytotoxicity against CCRF-CEM (leukemia) and SR cells, using MTT assays for viability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups) and correlate with IC50 values .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
Q. Advanced: Which computational methods predict metabolic pathways and subcellular localization?
Answer:
- QSAR Modeling : Predicts metabolic sites (e.g., hydrolysis of cyano groups) using software like Schrödinger .
- Molecular Dynamics Simulations : Simulate interactions with transporters (e.g., passive diffusion vs. active uptake) .
- Subcellular Localization Tools : Use predictors like WoLF PSORT to identify nuclear or cytoplasmic targeting .
Properties
IUPAC Name |
2-cyano-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-5(9)7-3-4-8/h8H,1,3-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRGXRQXZOZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408913 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-40-0 | |
Record name | 2-cyano-N-(2-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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